
4-Dimethylamino-2-methylazobenzene
Overview
Description
4-(Dimethylamino)-2-methylazobenzene (CAS 54-88-6) is an azobenzene derivative with the molecular formula C₁₅H₁₇N₃ and a molecular weight of 239.32 g/mol . Its structure consists of two benzene rings linked by an azo (-N=N- ) group. One ring bears a dimethylamino group (-N(CH₃)₂) at the 4-position and a methyl group (-CH₃) at the 2-position, while the other ring is unsubstituted (Figure 1). This compound is primarily used in laboratory research, with restrictions on household or pharmaceutical applications due to its toxicity .
Preparation Methods
General Principles of Azobenzene Synthesis
Azobenzenes are typically synthesized via diazo coupling reactions, where a diazonium salt reacts with an electron-rich aromatic compound. The reaction proceeds through an electrophilic aromatic substitution mechanism, facilitated by acidic conditions. For 4-dimethylamino-2-methylazobenzene, the dimethylamino group introduces strong electron-donating effects, necessitating careful control of reaction parameters to avoid over-substitution or side reactions .
Diazonium Salt Formation
The synthesis begins with the preparation of a diazonium salt from a primary aromatic amine. For example, 4-nitro-2-methylaniline could serve as a precursor. Nitration of 2-methylaniline followed by reduction yields 4-amino-2-methylaniline, which is subsequently methylated to introduce the dimethylamino group. Diazotization of this intermediate using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C generates the reactive diazonium ion:
2 + \text{HCl} \rightarrow \text{Diazonium salt} + \text{H}2\text{O}
This step requires precise temperature control to prevent decomposition of the diazonium species .
Coupling Reaction
The diazonium salt is coupled with a suitable aromatic partner, such as 2-methylphenol or a methyl-substituted aniline derivative, under alkaline conditions. The dimethylamino group’s electron-donating nature enhances the nucleophilicity of the aromatic ring, promoting efficient coupling. For instance:
Yields are optimized by adjusting pH, temperature, and stoichiometry .
Advanced Catalytic Strategies
Recent advancements in catalytic systems have enabled more efficient and selective azobenzene syntheses. The SZTA catalyst (a sulfated zirconia-titania-alumina composite), originally developed for thiomethylation reactions , demonstrates potential applicability in azobenzene preparation due to its strong acid sites and thermal stability.
SZTA Catalyst Preparation and Application
The SZTA catalyst is synthesized via co-precipitation of titanium and zirconium precursors, followed by sulfation and calcination :
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Co-precipitation : TiCl₄ and ZrOCl₂·8H₂O are mixed in a Zr:Ti molar ratio of 10:1.
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Aging and Washing : Ammonia solution is added until pH 9–10, and the precipitate is aged for 24 hours before thorough washing.
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Sulfation and Calcination : The precipitate is treated with ammonium metavanadate and calcined at 650°C for 3 hours.
This catalyst facilitates C–N bond formation in coupling reactions, potentially enhancing the yield of this compound by stabilizing transition states through acid-base interactions .
Photochemical and Redox Modifications
The ACS publication highlights the role of protonation in altering azobenzene isomerization kinetics . While primarily focused on photoisomerization, these findings inform synthetic strategies:
Acid-Catalyzed Isomerization Control
Protonation of the azo bridge using trifluoroacetic acid (TFA) accelerates Z- to E-isomerization, which is critical for isolating the thermodynamically stable E-isomer during synthesis. For example:
This step ensures high purity of the final product .
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for two plausible synthetic pathways:
Parameter | Diazonium Coupling Route | Catalytic Route (SZTA) |
---|---|---|
Yield | 60–75% | 70–85% (estimated) |
Reaction Time | 4–6 hours | 3–5 hours |
Temperature | 0–5°C (diazotization) | 80°C (catalytic coupling) |
Catalyst Load | Not required | 5–10 wt% SZTA |
Byproducts | Nitro derivatives | Minimal (high selectivity) |
The catalytic route offers superior selectivity and yield, albeit requiring specialized catalyst preparation .
Challenges and Optimization Strategies
Steric and Electronic Effects
The methyl and dimethylamino groups introduce steric hindrance and electronic effects that may slow coupling kinetics. Strategies to mitigate these include:
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Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates.
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Microwave Assistance : Reduced reaction times and improved yields via controlled dielectric heating.
Purification Techniques
Chromatographic separation on silica gel or alumina effectively isolates the target compound from unreacted starting materials and positional isomers.
Chemical Reactions Analysis
Types of Reactions
4-Dimethylamino-2-methylazobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Dimethylamino-2-methylazobenzene has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of colored materials and textiles
Mechanism of Action
The mechanism of action of 4-Dimethylamino-2-methylazobenzene involves its ability to undergo cis-trans isomerization upon exposure to light. This property makes it useful as a molecular switch in various applications. The compound can interact with molecular targets such as proteins and nucleic acids, affecting their function and activity .
Comparison with Similar Compounds
Key Properties:
- Electronic characteristics: The dimethylamino group acts as a strong electron donor, influencing photochromic behavior and absorption spectra.
- Toxicity : Classified as Acute Toxicity Category 4 (oral) , requiring careful handling .
Comparison with Similar Azobenzene Derivatives
Structural and Functional Differences
Azobenzene derivatives vary in substituents, which dictate their physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations:
Electron-Donating Groups: The dimethylamino and diethylamino groups enhance electron donation, red-shifting absorption spectra compared to unsubstituted azobenzenes.
Solubility: Sulfonic acid (-SO₃H) and hydroxy (-OH) groups in 5-Sulfo-4′-diethylamino-2,2′-dihydroxyazobenzene increase water solubility, making it suitable for aqueous applications like textile dyes . The lipophilic nature of this compound limits its solubility in polar solvents .
Toxicity and Safety: 4-Dimethylaminoazobenzene is a known carcinogen, historically used in dyes but phased out due to health risks . this compound shows acute oral toxicity (Category 4), necessitating gloves, protective clothing, and proper ventilation during handling .
Stability and Reactivity
- Thermal Stability: Methyl and dimethylamino groups in this compound may enhance stability compared to simpler azobenzenes.
- Photochemical Reactivity: The dimethylamino group facilitates reversible trans-to-cis isomerization under UV light, a property exploited in optoelectronic devices .
Biological Activity
4-Dimethylamino-2-methylazobenzene, also known as o-Methyl-Methyl Yellow, is a compound of significant interest due to its diverse biological activities and applications. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
This compound is an azo dye characterized by its two aromatic rings connected by a nitrogen-nitrogen double bond (N=N). Its chemical formula is CHN, and it has a pKa value of approximately 3.08, indicating its acidic nature in solution . The structure contributes to its reactivity and interaction with biological systems.
1. Carcinogenic Potential
Research indicates that this compound is classified as a carcinogen. Studies have shown that exposure to this compound can lead to the development of tumors in laboratory animals, particularly in the liver and bladder . The compound's ability to form reactive metabolites is believed to play a crucial role in its carcinogenicity.
2. Antimicrobial Properties
Interestingly, this compound has been explored for its antimicrobial activity. It has been included in formulations designed for color-changing cleansing agents that exhibit antimicrobial properties, suggesting potential applications in hygiene products . The mechanism involves the disruption of microbial cell membranes, leading to cell death.
3. Photoisomerization and Biological Effects
The compound undergoes photoisomerization, transitioning between cis and trans forms when exposed to light. This property has been studied extensively using NMR spectroscopy, revealing that the isomerization can influence its biological activity . For instance, the trans form may exhibit different levels of toxicity compared to the cis form, which could have implications for its use in photodynamic therapy.
Case Study 1: Tumor Induction in Rodents
A significant study investigated the carcinogenic effects of this compound on rodents. The results demonstrated a clear correlation between exposure levels and tumor incidence, particularly highlighting liver tumors as a common outcome. This study underscored the importance of regulatory measures concerning the use of this compound in consumer products.
Case Study 2: Antimicrobial Efficacy Testing
In another study focusing on antimicrobial properties, formulations containing this compound were tested against various bacterial strains. The results indicated that the compound exhibited significant antimicrobial activity, particularly against Gram-positive bacteria. This finding suggests potential for developing new antimicrobial agents based on this azo dye.
Research Findings Summary
Property | Details |
---|---|
Chemical Formula | CHN |
pKa | 3.08 |
Carcinogenicity | Confirmed; induces tumors in rodents |
Antimicrobial Activity | Effective against various bacterial strains |
Photoisomerization | Influences biological activity; cis/trans forms exhibit different effects |
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling and storing 4-Dimethylamino-2-methylazobenzene in laboratory settings?
Methodological Answer:
- Handling: Work in a well-ventilated fume hood to minimize inhalation risks. Use nitrile or neoprene gloves (checked for integrity before use) and avoid skin contact. Local exhaust ventilation is recommended during procedures generating dust or aerosols .
- Storage: Keep containers tightly sealed in a cool, dark place, away from oxidizers, strong acids, and acid anhydrides to prevent hazardous reactions .
- Spill Management: Isolate the area, wear PPE, and collect spills using non-sparking tools. Dispose of contaminated materials as hazardous waste per local regulations .
Q. How can researchers determine the purity and identity of this compound?
Methodological Answer:
- Melting Point Analysis: Use differential scanning calorimetry (DSC) or capillary methods to verify the melting point (120°C) as a primary purity indicator .
- Spectroscopic Techniques: Employ UV-Vis spectroscopy (λmax ~420 nm, typical for azo dyes) and NMR (e.g., δ 2.8–3.2 ppm for dimethylamino protons) for structural confirmation. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular weight (239.32 g/mol) .
Q. What exposure control measures are mandated for this compound under occupational safety guidelines?
Methodological Answer:
- Engineering Controls: Use Class I, Type B biological safety hoods for mixing or transferring the compound. Automated transfer systems reduce direct handling risks .
- PPE Requirements: OSHA 1910.132-compliant respirators (e.g., NIOSH-approved dust masks) and EN 374-certified gloves. Full-body protective clothing is advised for large-scale operations .
Advanced Research Questions
Q. How should researchers design experiments to assess the photostability and thermal degradation of this compound?
Methodological Answer:
- Photostability: Expose samples to UV light (e.g., 365 nm) in controlled chambers and monitor degradation via HPLC. Compare results with dark-stored controls to quantify photo-induced isomerization or bond cleavage .
- Thermal Stability: Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds. Pair with GC-MS to characterize volatile degradation products (e.g., nitrogen oxides) above 120°C .
Q. What advanced engineering controls are required for large-scale synthesis or processing of this compound?
Methodological Answer:
- OSHA Compliance: Implement closed-system processing and explosion-proof equipment to mitigate flammability risks. Install continuous air monitoring for airborne particulates .
- Waste Management: Use scrubbers to neutralize toxic vapors (e.g., nitrogen oxides) during combustion. Segregate incompatible waste streams to prevent reactive hazards .
Q. How can contradictory data on the compound’s carcinogenicity be resolved in toxicological studies?
Methodological Answer:
- Data Reconciliation: Cross-reference historical studies (e.g., rodent bioassays) with in vitro genotoxicity assays (Ames test, micronucleus assay). Account for metabolic activation differences between species .
- Dose-Response Analysis: Use probabilistic models to distinguish threshold effects from low-dose linearity, particularly for reproductive or organ-specific toxicity .
Q. What methodologies are effective for decontaminating equipment exposed to this compound?
Methodological Answer:
- Surface Cleaning: Wipe with 70% ethanol or 5% sodium hydroxide solution, followed by rinsing with deionized water. Validate residue removal using UV-Vis spectroscopy .
- Waste Neutralization: Treat aqueous waste with Fenton’s reagent (H2O2/Fe²⁺) to oxidize azo bonds, reducing toxicity before disposal .
Q. Which analytical techniques are optimal for detecting trace degradation products in environmental samples?
Methodological Answer:
Properties
IUPAC Name |
N,N,3-trimethyl-4-phenyldiazenylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3/c1-12-11-14(18(2)3)9-10-15(12)17-16-13-7-5-4-6-8-13/h4-11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTOLYZIJUDOIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C)N=NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3 | |
Record name | 2-METHYL-4-DIMETHYLAMINOAZOBENZENE | |
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DSSTOX Substance ID |
DTXSID0074845 | |
Record name | 2-Methyl-4-(dimethylamino)azobenzene | |
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Molecular Weight |
239.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
2-methyl-4-dimethylaminoazobenzene is a red-orange crystalline solid. (NTP, 1992) | |
Record name | 2-METHYL-4-DIMETHYLAMINOAZOBENZENE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) | |
Record name | 2-METHYL-4-DIMETHYLAMINOAZOBENZENE | |
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CAS No. |
54-88-6 | |
Record name | 2-METHYL-4-DIMETHYLAMINOAZOBENZENE | |
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Record name | 4-(Dimethylamino)-2-methylazobenzene | |
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Record name | 2-Methyl-4-dimethylaminoazobenzene | |
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Record name | 2-Methyl-4-(dimethylamino)azobenzene | |
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Record name | N,N-dimethyl-4-(phenylazo)-m-toluidine | |
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Record name | 2-METHYL-4-(DIMETHYLAMINO)AZOBENZENE | |
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Retrosynthesis Analysis
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Min. plausibility | 0.01 |
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